![molecular formula C21H38O2 B157212 Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate CAS No. 10152-67-7](/img/structure/B157212.png)
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate, commonly known as MDCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropyl-containing fatty acid esters and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of MDCP is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. This, in turn, can lead to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that MDCP can affect various biochemical and physiological processes in cells. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids and prostaglandins. It can also affect the expression of certain genes involved in lipid metabolism and signaling pathways. These effects can lead to changes in cell growth, proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDCP in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of MDCP on specific processes without affecting other cellular processes. However, one limitation is that MDCP can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are many potential future directions for research on MDCP. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of research is in the study of lipid metabolism and signaling pathways, which could lead to a better understanding of the underlying mechanisms of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MDCP and its effects on various cellular processes.
Conclusion
In conclusion, MDCP is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its synthesis method has been studied and reported in various studies. MDCP has been studied for its potential applications in cancer treatment, anti-inflammatory agents, and the study of lipid metabolism and signaling pathways. Its mechanism of action is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in lipid metabolism and signaling pathways. MDCP can affect various biochemical and physiological processes in cells, and its specificity for certain enzymes and pathways makes it an attractive compound for research. There are many potential future directions for research on MDCP, which could lead to the development of new drugs and a better understanding of various cellular processes.
Méthodes De Synthèse
The synthesis of MDCP has been reported in various studies. One of the most commonly used methods involves the reaction of 2-decylcyclopropanol with methyl 3-bromopropionate in the presence of a base. This reaction produces MDCP as the main product, along with some side products. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Applications De Recherche Scientifique
MDCP has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that MDCP has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Other potential applications include the development of new anti-inflammatory agents, as well as the study of lipid metabolism and lipid signaling pathways.
Propriétés
Numéro CAS |
10152-67-7 |
|---|---|
Nom du produit |
Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-17-14-19(17)16-20-15-18(20)12-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
UUEGGKLQKBHHGR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
SMILES canonique |
CCCCCCCCCCC1CC1CC2CC2CCC(=O)OC |
Synonymes |
2-[(2-Decylcyclopropyl)methyl]cyclopropanepropionic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



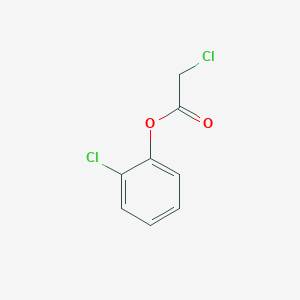
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
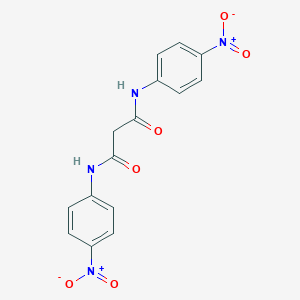
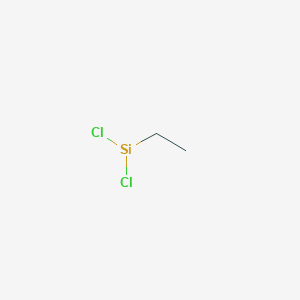
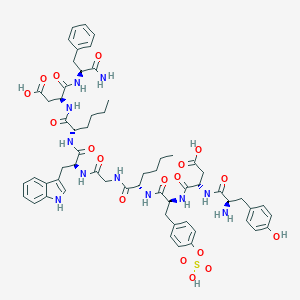
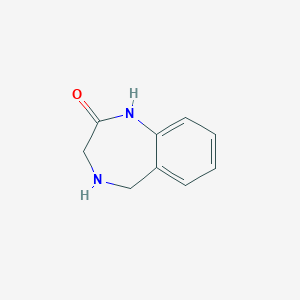
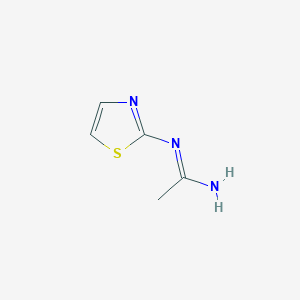
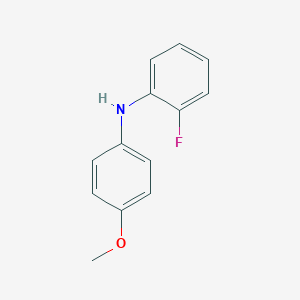
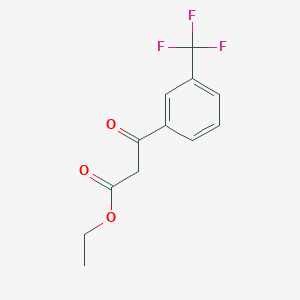
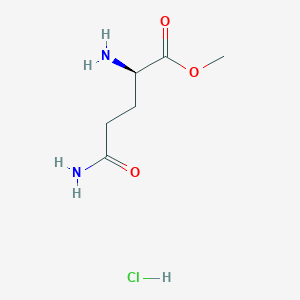

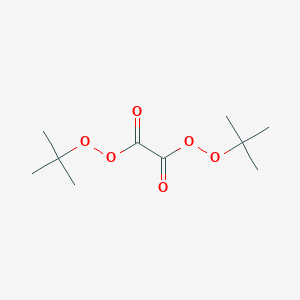
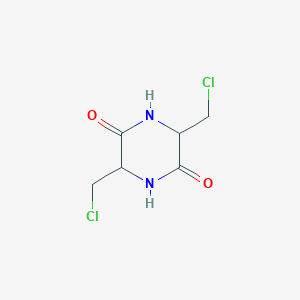
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)